meso-2,3-Diethyl-2,3-dimethylsuccinonitrile meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
Brand Name: Vulcanchem
CAS No.: 85688-81-9
VCID: VC20345592
InChI: InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+
SMILES:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile

CAS No.: 85688-81-9

Cat. No.: VC20345592

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile - 85688-81-9

Specification

CAS No. 85688-81-9
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile
Standard InChI InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+
Standard InChI Key YPKRPUBUHLHYRJ-AOOOYVTPSA-N
Isomeric SMILES CC[C@](C)(C#N)[C@@](C)(CC)C#N
Canonical SMILES CCC(C)(C#N)C(C)(CC)C#N

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula, C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_{2}, corresponds to a succinonitrile backbone substituted with ethyl and methyl groups at the 2 and 3 positions. Its IUPAC name, (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile, reflects the stereochemical arrangement of substituents . The meso designation arises from the presence of two stereocenters that render the molecule achiral due to an internal plane of symmetry .

Key Structural Features:

  • Backbone: A four-carbon succinonitrile core (NC–C–C–CN\text{NC–C–C–CN}).

  • Substituents: Two ethyl (-CH2CH3\text{-CH}_2\text{CH}_3) and two methyl (-CH3\text{-CH}_3) groups at positions 2 and 3.

  • Symmetry: The C2\text{C}_2-symmetric arrangement negates optical activity despite stereogenic centers .

Stereochemical Analysis

The racemic nature of the compound is confirmed by its defined stereocenters and optical inactivity. X-ray crystallography or computational modeling would typically resolve its spatial arrangement, but existing data rely on InChI and SMILES notations:

  • SMILES: CC[C@](C)(C#N)[C@@](C)(CC)C#N .

  • InChIKey: YPKRPUBUHLHYRJ-UHFFFAOYSA-N .

Table 1: Stereochemical Descriptors

PropertyValueSource
Defined Stereocenters2
Optical Activity(±) Racemic
Configuration(2S,3R) and enantiomer (2R,3S)

Synthesis and Manufacturing Considerations

Challenges in Production

  • Steric Hindrance: Bulky ethyl and methyl groups may impede reaction kinetics.

  • Regioselectivity: Ensuring simultaneous substitution at both nitrile-adjacent carbons requires precise conditions .

  • Purification: Separation from diastereomers demands advanced chromatographic or recrystallization methods .

Physicochemical Properties

Thermal and Physical Data

Experimental values for this compound are sparse, but estimates from analogous structures include:

  • Boiling Point: ~295.9°C (at 760 mmHg) .

  • Density: 0.91 g/cm³ .

  • Flash Point: 129.9°C .

PropertyValueSource
Molecular Weight164.25 g/mol
LogP (Partition Coeff.)2.87
Vapor Pressure0.00149 mmHg (25°C)

Spectroscopic Profiles

  • NMR: Expected signals include ethyl quintets (~1.2 ppm) and methyl singlets (~1.8 ppm).

  • IR: Strong absorption near 2240 cm⁻¹ (C≡N\text{C≡N}) .

  • Mass Spectrometry: Molecular ion peak at m/z 164.25 .

Analytical and Characterization Techniques

Structural Confirmation

  • X-ray Diffraction: Ideal for resolving meso configuration but requires high-quality crystals .

  • Computational Modeling: DFT calculations to predict stability and reactivity .

Future Research Directions

Unexplored Domains

  • Catalytic Applications: As a ligand in asymmetric catalysis due to its rigid structure .

  • Material Science: Incorporation into liquid crystals or conductive polymers .

  • Biological Screening: Evaluation against cancer cell lines or microbial pathogens .

Methodological Advancements

  • Continuous Flow Synthesis: To enhance yield and stereocontrol .

  • Green Chemistry: Solvent-free or biocatalytic routes to improve sustainability .

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